

What are the chemical properties of allyloxytrimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyloxytrimethylsilane**

Cat. No.: **B091556**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Allyloxytrimethylsilane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyloxytrimethylsilane (CAS No. 18146-00-4) is a versatile organosilicon compound widely utilized in organic synthesis as a silylating agent, a precursor to silyl enol ethers, and an important intermediate in the preparation of diverse silicone compounds.^[1] Its unique reactivity, stemming from the combination of an allyl group and a trimethylsiloxy moiety, makes it a valuable tool for C-C bond formation and as a protective group. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key reactions, and detailed experimental protocols relevant to its synthesis and application.

Chemical and Physical Properties

Allyloxytrimethylsilane is a clear, colorless liquid that is sensitive to moisture.^{[2][3]} It should be stored in a cool, well-ventilated place in its original, tightly sealed container to prevent hydrolysis.^{[1][4]}

Property	Value	Reference(s)
CAS Number	18146-00-4	[2] [3]
Molecular Formula	C ₆ H ₁₄ OSi	[2] [5]
Molecular Weight	130.26 g/mol	[2] [6]
Appearance	Clear, colorless liquid	[2] [3]
Boiling Point	100-102 °C	[2] [5]
Melting Point	< 0 °C	[2] [3]
Density	0.773 g/mL at 25 °C	[2] [5]
Refractive Index (n ²⁰ /D)	1.397	[2] [5]
Flash Point	-0.6 °C (31 °F)	[2] [3]
Vapor Pressure	38 mmHg at 25 °C	[2]
Synonyms	(2-Propenyoxy)trimethylsilane, 3-(Trimethylsilyloxy)-1- propene, Trimethylsilyl allyl ether	[2]

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the trimethylsilyl group and the allyl moiety. The spectrum is typically recorded in CDCl₃.

Assignment (Structure)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference(s)
-Si(CH ₃) ₃	~0.07	Singlet	-	[7]
-O-CH ₂ -	~4.08	Doublet	-	[7]
=CH ₂ (trans)	~5.19	Doublet	J(A,B)=16.8	[7]
=CH ₂ (cis)	~5.03	Doublet	J(A,C)=10.4	[7]
-CH=	~5.86	Multiplet	-	[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows five distinct signals corresponding to the different carbon environments in the molecule.

Assignment (Structure)	Chemical Shift (δ , ppm)	Reference(s)
-Si(CH ₃) ₃	~ -0.5	(Predicted)
-O-CH ₂ -	~ -64.5	(Predicted)
=CH ₂	~ -114.0	(Predicted)
-CH=	~ -135.5	(Predicted)

Note: Experimental values may vary slightly depending on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **allyloxytrimethylsilane** displays characteristic absorption bands for its functional groups. The Si-O-C linkage, C=C double bond, and Si-(CH₃)₃ group are particularly prominent.

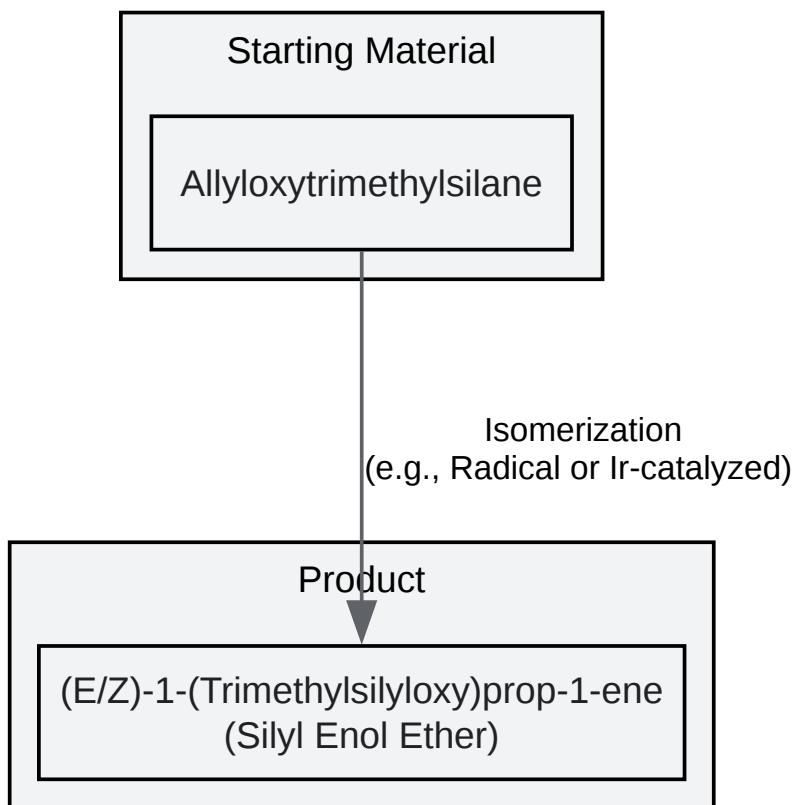
Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Reference(s)
~3080	=C-H Stretch (alkene)	Medium	[8][9]
2960-2850	C-H Stretch (alkyl)	Strong	[8][9]
~1645	C=C Stretch (alkene)	Medium	[10]
~1250, ~840	Si-CH ₃ Bending/Rocking	Strong	[10]
~1100-1050	Si-O-C Asymmetric Stretch	Strong	[10]
~990, ~920	=C-H Bend (out-of-plane)	Strong	[10]

Mass Spectrometry (MS)

Under Electron Ionization (EI), **allyloxytrimethylsilane** is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 130 may be observed, though it can be weak. Key fragmentation pathways include:

- Loss of a methyl group (-CH₃): A prominent peak at m/z 115 [M-15]⁺ is expected, resulting from the stable trimethylsilyl cation fragment.
- Loss of the allyl group (-C₃H₅): A peak at m/z 89 [(CH₃)₃SiO]⁺.
- Cleavage of the silyl group: A peak at m/z 73 [(CH₃)₃Si]⁺, which is often a base peak for trimethylsilyl compounds.
- McLafferty-type rearrangements: Possible, leading to more complex fragmentation patterns.

Reactivity and Key Synthetic Applications

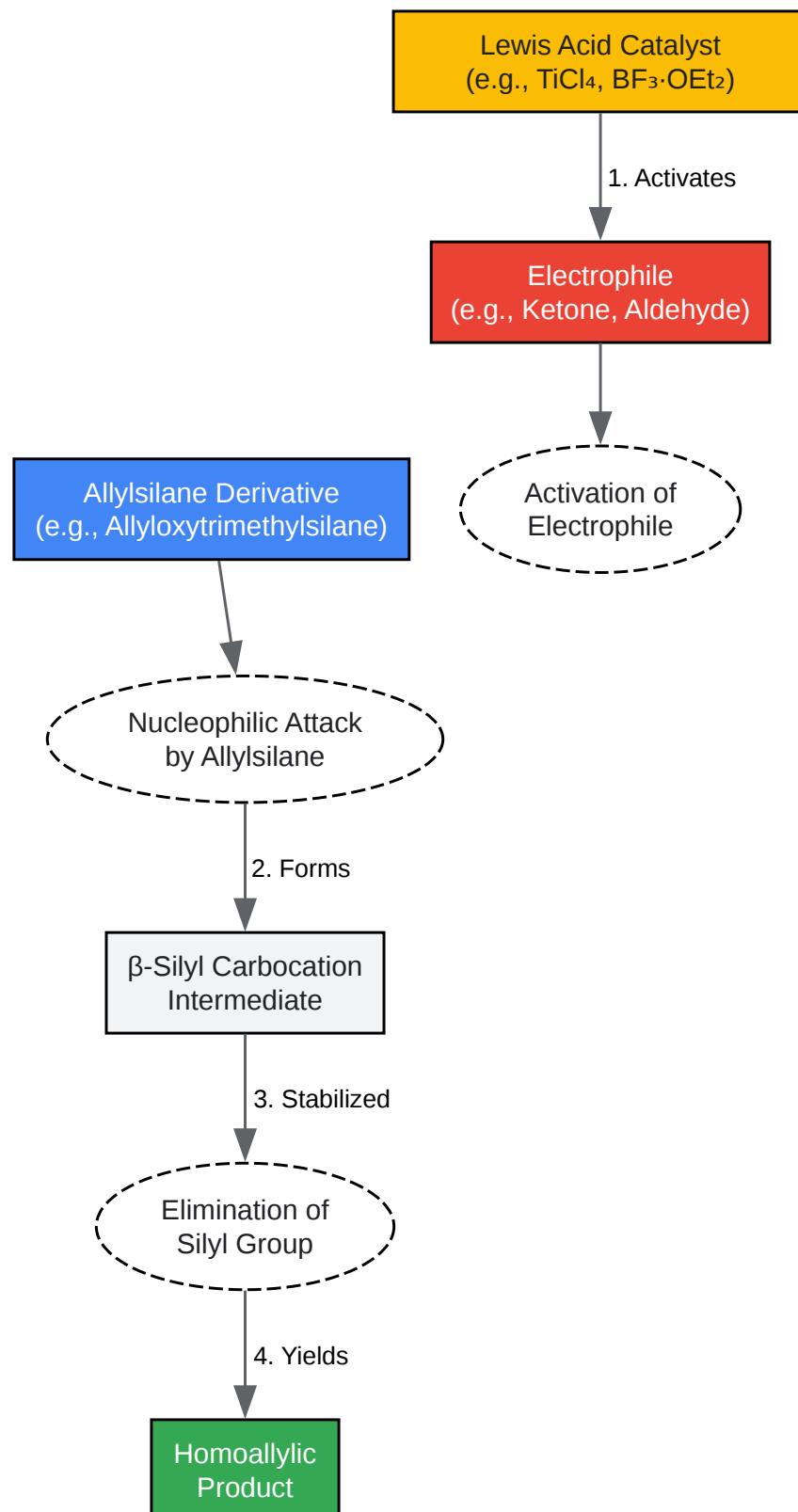

Hydrolysis

Allyloxytrimethylsilane is sensitive to moisture and will hydrolyze in the presence of water or protic solvents to yield allyl alcohol and hexamethyldisiloxane. This reaction is typically acid or

base-catalyzed.

Isomerization to Silyl Enol Ether

A key reaction of **allyloxytrimethylsilane** is its isomerization to the corresponding silyl enol ether, (E/Z)-1-(trimethylsilyloxy)prop-1-ene. This transformation can be achieved via a radical-chain mechanism using a thiol catalyst or through transition-metal catalysis (e.g., with iridium complexes), which can offer high stereoselectivity.^{[1][11]} Silyl enol ethers are exceptionally useful intermediates in organic synthesis, serving as enolate equivalents in reactions like aldol additions and Michael reactions.^[12]

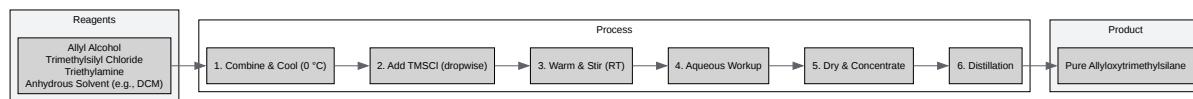


[Click to download full resolution via product page](#)

Caption: Isomerization of **Allyloxytrimethylsilane**.

Precursor in Allylation Reactions

While allyltrimethylsilane is the classic reagent for the Hosomi-Sakurai reaction, **allyloxytrimethylsilane** can be considered a functionalized analogue.^{[7][13]} The fundamental reaction involves the Lewis acid-catalyzed addition of the allyl group to an electrophile, such as a ketone or aldehyde, to form a homoallylic alcohol. The β -silicon effect stabilizes the carbocation intermediate formed during the reaction.


[Click to download full resolution via product page](#)

Caption: Generalized Hosomi-Sakurai Allylation Pathway.

Experimental Protocols

Synthesis of Allyloxytrimethylsilane via Silylation of Allyl Alcohol

This protocol describes the preparation of **allyloxytrimethylsilane** from allyl alcohol and trimethylsilyl chloride, using triethylamine as a base to neutralize the HCl byproduct.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of **Allyloxytrimethylsilane**.

Materials:

- Allyl alcohol (1.0 equiv)
- Trimethylsilyl chloride (TMSCl) (1.1 equiv)
- Triethylamine (Et_3N) (1.2 equiv), freshly distilled
- Anhydrous dichloromethane (DCM) or diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To an oven-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add allyl alcohol (1.0 equiv) and anhydrous DCM.
- Add triethylamine (1.2 equiv) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add trimethylsilyl chloride (1.1 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate of triethylammonium chloride will form.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor reaction progress by TLC or GC.
- Upon completion, quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
- Purify the crude product by fractional distillation under atmospheric pressure (b.p. 100-102 °C) to yield pure **allyloxytrimethylsilane**.^[2]

Radical-Catalyzed Isomerization to a Silyl Enol Ether

This protocol describes the conversion of **allyloxytrimethylsilane** to its corresponding silyl enol ether using a radical initiator and a thiol catalyst.^[1]

Materials:

- **Allyloxytrimethylsilane** (1.0 equiv)
- Pentafluorothiophenol (PFTP) (catalyst, ~5 mol%)

- Di-tert-butyl peroxide (DBPB) or Azobisisobutyronitrile (AIBN) (radical initiator, ~5 mol%)
- Anhydrous toluene or benzene

Procedure:

- To an oven-dried flask equipped with a reflux condenser and nitrogen inlet, add **allyloxytrimethylsilane** (1.0 equiv) and anhydrous toluene.
- Add the thiol catalyst (e.g., PFTP, 5 mol%) and the radical initiator (e.g., DBPB, 5 mol%) to the solution.
- Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 2-4 hours.
- Monitor the isomerization by GC-MS or ¹H NMR by observing the disappearance of the starting material and the appearance of the silyl enol ether signals.
- Upon completion, cool the reaction mixture to room temperature.
- The product can be isolated by removing the solvent under reduced pressure, followed by careful distillation to separate the silyl enol ether from the catalyst and initiator residues.[1]

Safety and Handling

Allyloxytrimethylsilane is a flammable liquid and vapor. It causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, open flames, and hot surfaces. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3]

Disclaimer: This document is intended for informational purposes for trained professionals. All procedures should be conducted with appropriate safety precautions and risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. Allyltrimethylsilane(762-72-1) 13C NMR spectrum [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALLYLOXYTRIMETHYLSILANE(18146-00-4) 1H NMR [m.chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. gelest.com [gelest.com]
- 11. A stereoselective isomerization of allyl silyl ethers to (E)- or (Z)-silyl enol ethers using cationic iridium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [What are the chemical properties of allyloxytrimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091556#what-are-the-chemical-properties-of-allyloxytrimethylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com